N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-phenyloxane-4-carboxamide
Description
Introduction to N-[1-(Oxolan-3-yl)-1H-pyrazol-4-yl]-4-phenyloxane-4-carboxamide
Chemical Taxonomy and IUPAC Nomenclature
This compound belongs to the carboxamide class, characterized by a carbonyl group bonded to an amine. Its IUPAC name systematically describes its structure:
- Oxolan-3-yl : A tetrahydrofuran ring substituted at the 3-position.
- 1H-pyrazol-4-yl : A pyrazole ring (a five-membered di-nitrogen heterocycle) with hydrogen at the 1-position and substitution at the 4-position.
- 4-phenyloxane-4-carboxamide : A six-membered oxane (tetrahydropyran) ring substituted with a phenyl group and a carboxamide group at the 4-position.
The molecular formula, inferred from structural analogs, is likely C₁₉H₂₁N₃O₃ , though exact mass spectrometry data remains unspecified in available literature. The compound’s taxonomy places it within heterocyclic carboxamides, a subgroup known for diverse bioactivity.
Table 1: Key Structural Features
Historical Context of Carboxamide Derivatives in Medicinal Chemistry
Carboxamides have been pivotal in drug discovery due to their stability and capacity for hydrogen bonding. Early examples include celecoxib , a COX-2 inhibitor with a pyrazole-carboxamide framework. The incorporation of carboxamide groups into heterocycles enhances target affinity by mimicking peptide bonds, enabling interactions with enzymes and receptors.
Notable milestones:
- 1950s–1970s : Development of benzodiazepines (e.g., diazepam), utilizing carboxamide-like structures for CNS activity.
- 1990s–2000s : COX-2 inhibitors (e.g., celecoxib) demonstrated the therapeutic value of pyrazole-carboxamide hybrids.
- 2010s–present : Hybrid systems like this compound exploit synergistic effects of multiple heterocycles.
These innovations underscore the carboxamide group’s versatility in optimizing pharmacokinetics and pharmacodynamics.
Structural Significance of Oxolane-Pyrazole Hybrid Systems
The fusion of oxolane and pyrazole rings in this compound introduces unique stereoelectronic properties:
- Pyrazole : Contributes aromaticity and hydrogen-bonding capacity via nitrogen lone pairs, often critical for kinase inhibition.
- Oxolane : Enhances solubility relative to purely aromatic systems while providing conformational rigidity.
- 4-phenyloxane : The phenyl group increases lipophilicity, potentially improving blood-brain barrier penetration, while the oxane’s chair conformation minimizes steric strain.
This hybrid design may optimize bioavailability and target selectivity, as seen in related compounds where oxolane moieties improve metabolic stability compared to furan derivatives. Computational modeling suggests the oxolane’s oxygen atom participates in water-mediated hydrogen bonds, enhancing aqueous solubility without compromising membrane permeability.
The structural synergy between these components positions this compound as a candidate for further pharmacological exploration, particularly in disorders involving enzymatic dysregulation.
Properties
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18(21-16-12-20-22(13-16)17-6-9-25-14-17)19(7-10-24-11-8-19)15-4-2-1-3-5-15/h1-5,12-13,17H,6-11,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWCARAYEBQNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-phenyloxane-4-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the oxane and carboxamide groups. One common method involves the cyclization of a hydrazine derivative with a diketone to form the pyrazole ring. Subsequent reactions introduce the oxane and carboxamide functionalities under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The scalability of these methods is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-phenyloxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Key Observations :
- The target compound’s oxolane and oxane substituents may enhance solubility compared to alkyl-substituted analogs (e.g., ethyl/methyl groups in ).
- The dihydropyrazole derivatives in exhibit confirmed planar geometries, suggesting that the target compound’s pyrazole core likely adopts similar rigidity.
Carboxamide-Functionalized Heterocycles
Carboxamide groups are critical for hydrogen bonding and target binding. Notable comparisons:
Key Observations :
- The 1,3,4-thiadiazole derivatives in demonstrate antimicrobial efficacy, implying that the target compound’s carboxamide group could similarly engage in biological interactions.
Biological Activity
N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-4-phenyloxane-4-carboxamide, a compound with the molecular formula C19H23N3O3 and a molecular weight of 341.4 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrazole ring linked to an oxane moiety and a phenyl group. The structural representation is crucial for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O3 |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 1797318-69-4 |
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial activity. A study involving various pyrazole derivatives showed promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli, with some compounds achieving minimum inhibitory concentrations (MIC) as low as 0.8 µg/ml against fungal strains like Candida albicans .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (µg/ml) | Target Pathogen |
|---|---|---|
| 11 | 1.6 | Candida albicans |
| 12 | 0.8 | Candida tropicalis |
| 5-Flourocytosine | 3.2 | Aspergillus niger |
Anti-inflammatory Activity
This compound may also possess anti-inflammatory properties, similar to other pyrazole derivatives that have shown inhibition of inflammatory cytokines such as TNF-α and IL-6 . This suggests potential therapeutic applications in managing inflammatory diseases.
The precise mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with specific molecular targets involved in inflammation and microbial resistance. The presence of the oxane and pyrazole rings may facilitate binding to enzymes or receptors, modulating their activity.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potentials:
- Study on Pyrazole Derivatives : A comprehensive review highlighted the synthesis and evaluation of various pyrazole derivatives for antimicrobial activity, noting that modifications in the chemical structure can significantly enhance efficacy .
- Inflammatory Response Modulation : Research demonstrated that certain pyrazole compounds effectively reduced markers of inflammation in animal models, suggesting a pathway for developing new anti-inflammatory drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
